The synthesis of MMB-4en-PICA involves advanced organic chemistry techniques that allow for the construction of its complex molecular framework. The general approach includes:
Technical details regarding specific reaction conditions, yields, and purification methods are often documented in scientific literature focused on synthetic cannabinoids.
The molecular structure of MMB-4en-PICA can be represented by its chemical formula, which includes various functional groups that contribute to its activity at cannabinoid receptors. The structural formula reveals:
Data derived from spectral analysis techniques confirm the identity and structural integrity of MMB-4en-PICA, with mass spectral data providing critical insights into its molecular weight and fragmentation patterns .
MMB-4en-PICA undergoes several chemical reactions typical for synthetic cannabinoids:
Detailed kinetic studies often involve incubating the compound with human liver microsomes or recombinant enzymes to assess metabolic pathways and potential degradation products.
The mechanism of action for MMB-4en-PICA primarily involves its agonistic activity at cannabinoid receptors. Upon binding to the CB1 receptor:
Data from pharmacological evaluations indicate that while MMB-4en-PICA is active at cannabinoid receptors, it may exhibit lower potency compared to closely related compounds like MDMB-4en-PINACA .
MMB-4en-PICA exhibits several notable physical and chemical properties:
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) have been used to characterize these properties further, providing insights into functional groups present within the molecule .
MMB-4en-PICA's primary applications lie within research settings focused on understanding synthetic cannabinoids' pharmacological effects. Its uses include:
The ongoing research into MMB-4en-PICA reflects a broader interest in understanding how synthetic modifications can alter the pharmacodynamics of cannabinoid receptor agonists .
MMB-4en-PICA was first identified in forensic casework in October 2019, with initial characterization reporting an orange solid material seized in undisclosed jurisdictions [9]. While quantitatively less prevalent than its structural analog MDMB-4en-PINACA (which dominated United States seizures with 1,800 reports in 2022) [5], MMB-4en-PICA represents a deliberate shift toward valinate-derived head groups following intensified regulation of tert-leucinate analogs. Its detection coincided with China’s 2021 generic controls on amino acid-derived Synthetic Cannabinoid Receptor Agonists, which accelerated structural diversification across this class [5].
Forensic toxicology networks documented sporadic appearances of MMB-4en-PICA in European prisons between 2020–2021, though it was consistently overshadowed by MDMB-4en-PINACA in frequency [6]. A significant resurgence occurred in 2024, when the Center for Forensic Science Research and Education confirmed MMB-4en-PINACA (a closely related indazole analog) in Chicago, Illinois, demonstrating the persistent migration of 4-pentenyl-tailed Synthetic Cannabinoid Receptor Agonists into United States drug markets despite scheduling efforts [2]. This pattern aligns with the "analogue leap" phenomenon, wherein novel substitutions (e.g., valinate for tert-leucinate; indole for indazole) reintroduce controlled substances’ core scaffolds.
Table 1: Emergence Timeline of 4-Pentenyl Synthetic Cannabinoid Receptor Agonists
Compound | First Detection | Initial Jurisdiction | 2022-2024 Prevalence |
---|---|---|---|
MDMB-4en-PINACA | June 2018 | Europe | 1,800+ cases (USA, 2022) [5] |
MMB-4en-PICA | October 2019 | Undisclosed | Prison seizures (UK/EU) [6] |
MMB-4en-PINACA | February 2024 | Chicago, USA | Drug materials (USA) [2] |
MMB-4en-PICA belongs to the amino acid-derived carboxamide subclass of Synthetic Cannabinoid Receptor Agonists, characterized by three modular components:
The structural distinction between MMB-4en-PICA and its analogs arises from specific substitutions:
Pharmacological studies confirm MMB-4en-PICA exhibits lower in vitro potency at cannabinoid receptor type 1 compared to tert-leucinate counterparts like MDMB-4en-PINACA, attributable to reduced steric hindrance in the valinate moiety limiting receptor interaction efficiency [7].
Table 2: Structural Comparison of Key 4-Pentenyl Synthetic Cannabinoid Receptor Agonists
Compound | Core | Head Group | IUPAC Name | Molecular Formula |
---|---|---|---|---|
MMB-4en-PICA | Indole | Methyl valinate | Methyl 3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate | C₂₀H₂₆N₂O₃ [9] |
MMB-4en-PINACA | Indazole | Methyl valinate | Methyl 3-methyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate | C₁₉H₂₅N₃O₃ [2] |
MDMB-4en-PINACA | Indazole | Methyl tert-leucinate | Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate | C₂₀H₂₇N₃O₃ [3] |
The regulatory landscape for Synthetic Cannabinoid Receptor Agonists relies predominantly on specific compound scheduling, creating vulnerabilities for emergent analogs like MMB-4en-PICA. As of June 2025, MMB-4en-PICA and MMB-4en-PINACA remain unscheduled federally in the United States, whereas MDMB-4en-PINACA received temporary Schedule I status in December 2023 [3]. This discrepancy enables producers to exploit structural ambiguities:
Forensic laboratories face analytical hurdles due to:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1